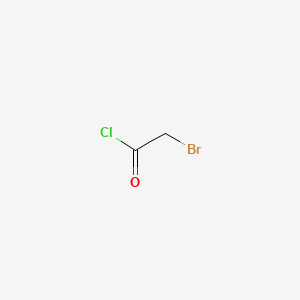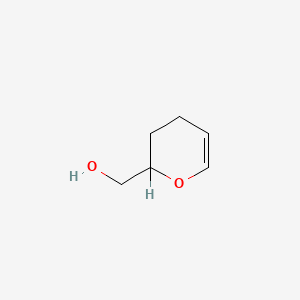
3,4-Dihidro-2H-piran-2-metanol
Descripción general
Descripción
3,4-Dihydro-2H-pyran-2-methanol, also known as dihydro-2H-pyran-2-methanol, is an important synthetic intermediate used in the production of pharmaceuticals, fragrances, and other organic compounds. It is a colorless liquid with a pleasant odor, and it is soluble in water and alcohol. Dihydro-2H-pyran-2-methanol is used as an intermediate in the synthesis of various compounds, including aminopyridines, pyrrolidines, and pyrrolizidines. It is also used as an intermediate in the synthesis of various drugs, including antifungal and antiviral agents.
Aplicaciones Científicas De Investigación
Reactivo de protección de hidroxilo
Este compuesto se usa ampliamente como un reactivo de protección de hidroxilo en la síntesis orgánica . Ayuda a proteger varios grupos funcionales reactivos durante el proceso de síntesis .
Intermedio en química sintética
“3,4-Dihidro-2H-piran-2-metanol” actúa como un intermedio en la química sintética . Desempeña un papel crucial en la síntesis de compuestos químicos más complejos.
Preparación de dihidropirano soportado
Se utiliza en la preparación de dihidropirano soportado para la inmovilización suave y la escisión de alcoholes . Esta aplicación es particularmente útil en el campo de la química orgánica.
Reactivo de reticulación
El compuesto es adecuado como un reactivo de reticulación . Los reactivos de reticulación se utilizan para crear enlaces entre cadenas de polímeros separadas, alterando las propiedades físicas del material.
Investigación y desarrollo
“this compound” se utiliza en laboratorios de investigación y desarrollo . Sus propiedades lo convierten en un compuesto valioso para la experimentación y el descubrimiento en diversos campos científicos.
Safety and Hazards
3,4-Dihydro-2H-pyran-2-methanol is classified as a flammable liquid and can cause skin irritation and serious eye irritation . It is recommended to keep away from open flames, hot surfaces, and sources of ignition . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .
Relevant Papers
Several papers have been identified that may be relevant to 3,4-Dihydro-2H-pyran-2-methanol. These include a study on the synthesis and characterization of polyesters based on 3,4-dihydro-2H-pyran-2-yl-methanol , and a paper discussing the one-pot synthesis of 3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones .
Mecanismo De Acción
Target of Action
It is used as a biochemical reagent, suggesting that it interacts with various biological materials or organic compounds for life science-related research .
Mode of Action
It is known to be used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols . This suggests that it may interact with its targets through a process of immobilization and cleavage.
Biochemical Pathways
It is used as a reactant in the synthesis of tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . This suggests that it may play a role in the formation of tetrahydropyran derivatives, which are important in various biochemical processes.
Pharmacokinetics
Its physical properties such as boiling point (92-93 °c/25 mmhg) and density (1101 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Action Environment
The action of 3,4-Dihydro-2H-pyran-2-methanol can be influenced by various environmental factors. It is known to be incompatible with oxidizing agents, acids, and heat . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of these factors in its environment.
Análisis Bioquímico
Biochemical Properties
3,4-Dihydro-2H-pyran-2-methanol plays a significant role in biochemical reactions, particularly in the immobilization and cleavage of alcohols . It interacts with various enzymes and proteins, facilitating the formation of stable intermediates in synthetic processes. The compound’s hydroxyl group allows it to form hydrogen bonds with biomolecules, enhancing its reactivity and stability in biochemical assays .
Cellular Effects
3,4-Dihydro-2H-pyran-2-methanol influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell . This compound’s impact on cell function includes changes in energy production and utilization, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 3,4-Dihydro-2H-pyran-2-methanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form stable complexes with enzymes and other proteins is essential for its role in biochemical assays. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydro-2H-pyran-2-methanol can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but may degrade under acidic or oxidative conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro assays .
Dosage Effects in Animal Models
The effects of 3,4-Dihydro-2H-pyran-2-methanol vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function . At high doses, it may exhibit toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become significant .
Metabolic Pathways
3,4-Dihydro-2H-pyran-2-methanol is involved in several metabolic pathways, interacting with enzymes such as alcohol dehydrogenases and oxidases . These interactions can influence the levels of various metabolites, affecting overall metabolic flux within the cell . The compound’s role in these pathways is crucial for its function in biochemical assays and synthetic processes .
Transport and Distribution
Within cells and tissues, 3,4-Dihydro-2H-pyran-2-methanol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is essential for its role in modulating cellular processes and metabolic pathways .
Subcellular Localization
3,4-Dihydro-2H-pyran-2-methanol is localized to specific subcellular compartments, including the cytoplasm and organelles such as the mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments . The compound’s subcellular localization is critical for its role in biochemical reactions and cellular processes .
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMICBFRKICBBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305096 | |
| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3749-36-8 | |
| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3749-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003749368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3749-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3,4-Dihydro-2H-pyran-2-methanol?
A: 3,4-Dihydro-2H-pyran-2-methanol, also known as 2-Hydroxymethyl-3,4-dihydro-2H-pyran, is a versatile compound with applications in polymer chemistry. It serves as a precursor for synthesizing polydi(3,4-dihydro-2H-pyran-2-methyl) esters, which can form ladder or semi-ladder polymers. [] These polymers have potential applications in materials science, but further research is needed to explore their specific properties and potential uses.
Q2: What is the significance of the Cannizzaro reaction in the context of 3,4-Dihydro-2H-pyran-2-methanol?
A: The Cannizzaro reaction offers a synthetic route to obtain both 3,4-Dihydro-2H-pyran-2-methanol and the sodium salt of its corresponding carboxylic acid. [] This reaction, involving the dismutation of an aldehyde in the presence of a strong base, provides a convenient method for synthesizing these compounds simultaneously.
Q3: How does the structure of polymers derived from 3,4-Dihydro-2H-pyran-2-methanol vary with reaction conditions?
A: The structure of polydi(3,4-dihydro-2H-pyran-2-methyl) esters, synthesized from 3,4-Dihydro-2H-pyran-2-methanol, can be influenced by factors like reaction temperature and the type of cationic initiator used during polymerization. [] For instance, specific conditions might favor the formation of ladder polymers with a more rigid structure, while others might lead to semi-ladder polymers with greater flexibility.
Q4: Are there any naturally occurring sources of 3,4-Dihydro-2H-pyran-2-methanol?
A: Yes, 3,4-Dihydro-2H-pyran-2-methanol, in its (2 R, 3S, 4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol form, has been isolated from the leaves of Ocimum gratissimum (also known as O. viride). [] This finding suggests a potential role of this compound in the plant's natural biochemistry and potential applications in pharmaceutical or agricultural research.
Q5: Has the stereochemistry of 3,4-Dihydro-2H-pyran-2-methanol been investigated?
A: Yes, research has explored the enzymatic synthesis of optically active (S)-(+)-2-Hydroxymethyl-3,4-dihydro-2H-pyran and its acetate derivative. [, ] This indicates the potential importance of stereochemistry in the biological activity or applications of this compound and its derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







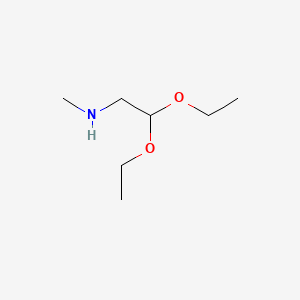
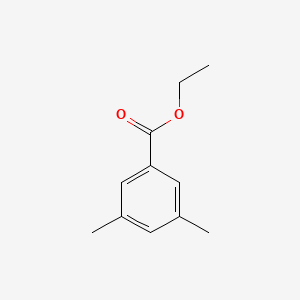
![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)
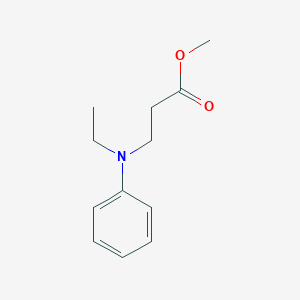
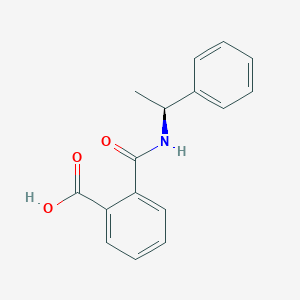


![3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-](/img/structure/B1329609.png)
![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)
